2,5-Dihidroxipirimidina

Descripción general

Descripción

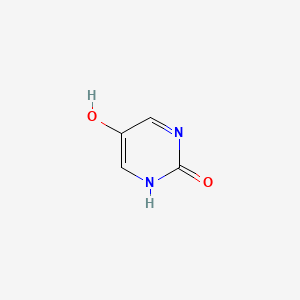

Pyrimidine-2,5-diol is a heterocyclic organic compound that features a pyrimidine ring with hydroxyl groups at the 2 and 5 positions

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis

Pyrimidine-2,5-diol serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its dual hydroxylation at the 2 and 5 positions enhances its reactivity, allowing for diverse functionalization in organic synthesis. This compound can participate in various chemical reactions, including nucleophilic substitutions and oxidation processes, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals .

Biological Applications

Enzyme Inhibition

Research indicates that pyrimidine-2,5-diol derivatives can inhibit specific enzymes, such as protein kinases involved in crucial cellular processes. This inhibition can affect cell signaling pathways and gene expression, which is vital for understanding cellular metabolism and disease mechanisms .

Anticancer Properties

Pyrimidine-2,5-diol has been investigated for its anticancer potential. A case study demonstrated that treatment with this compound led to G1-phase cell cycle arrest and increased apoptosis in human lung cancer cells. These findings suggest that pyrimidine-2,5-diol could serve as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In laboratory settings, pyrimidine-2,5-diol has shown promising antimicrobial properties. For instance, studies have reported its efficacy against clinical isolates of Staphylococcus aureus, indicating its potential use in developing new antibiotics .

Medical Applications

Antiviral Properties

The compound has also been explored for its antiviral capabilities. Research indicates that certain derivatives of pyrimidine-2,5-diol exhibit activity against viral infections by interfering with viral replication mechanisms. This aspect is particularly relevant in the context of emerging viral diseases .

Neuroprotective Effects

Emerging studies suggest that pyrimidine-2,5-diol may exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cells. This activity could have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Industrial Applications

Pyrimidine-2,5-diol is utilized in the development of agrochemicals and dyes due to its versatile chemical reactivity. Its ability to form stable complexes with metals makes it suitable for applications in materials science and catalysis.

Mecanismo De Acción

- Pyrimidine-2,5-diol is an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3 of its six-membered ring .

Target of Action

Mode of Action

: Rashid, H. u., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 6060. Read full article

Análisis Bioquímico

Biochemical Properties

Pyrimidine-2,5-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that pyrimidine derivatives can inhibit protein kinases, which play crucial roles in cellular processes .

Cellular Effects

Pyrimidine-2,5-diol influences various types of cells and cellular processes. It has been shown to have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, dysfunction of pyrimidine metabolism is closely related to cancer progression .

Molecular Mechanism

At the molecular level, Pyrimidine-2,5-diol exerts its effects through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, pyrimidine derivatives can compete with metabolites in cancer cells, leading to programmed cell death or apoptosis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Pyrimidine-2,5-diol can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Pyrimidine-2,5-diol vary with different dosages in animal models. For instance, alloxan, a pyrimidine derivative, has been shown to produce sustained hyperglycemia at certain dosages in animal models .

Metabolic Pathways

Pyrimidine-2,5-diol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, pyrimidine pathways involve the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides in humans .

Transport and Distribution

Pyrimidine-2,5-diol is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Pyrimidine-2,5-diol and its effects on activity or function can be influenced by various factors. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichloro-5-nitropyrimidine with amines in the presence of a base such as N,N-diisopropylethylamine, followed by reduction and hydrolysis steps . Another approach involves the condensation of suitable aldehydes or ketones with urea or thiourea, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of pyrimidine-2,5-diol often employs scalable and safe processes. These methods focus on optimizing reaction conditions to ensure high yield and purity while minimizing hazardous by-products. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Pyrimidine-2,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of nitro groups to amines is a common transformation.

Substitution: Halogenation and nucleophilic substitution reactions are frequently observed.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or hydrogen gas.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Comparación Con Compuestos Similares

Pyrimidine: The parent compound without hydroxyl groups.

2,4-Dihydroxypyrimidine: Similar structure but with hydroxyl groups at different positions.

5-Hydroxypyrimidine: Contains a single hydroxyl group at the 5 position.

Uniqueness: Pyrimidine-2,5-diol is unique due to the presence of hydroxyl groups at both the 2 and 5 positions, which significantly influences its chemical reactivity and biological activity. This dual hydroxylation pattern allows for diverse functionalization and enhances its potential as a versatile intermediate in synthetic chemistry .

By understanding the synthesis, reactions, applications, and mechanisms of pyrimidine-2,5-diol, researchers can further explore its potential in various scientific and industrial fields.

Actividad Biológica

Pyrimidine-2,5-diol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

Pyrimidine-2,5-diol belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

This compound is notable for its ability to undergo various chemical transformations, which can enhance its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including pyrimidine-2,5-diol. For instance, compounds derived from pyrimidine have shown significant activity against Staphylococcus aureus , a common pathogen associated with skin infections. One study reported that a pyrimidine derivative exhibited an IC50 value of 0.97 nM against dihydrofolate reductase (DHFR) of S. aureus , indicating potent antibacterial activity without cross-resistance to other antimicrobial classes .

Antitumor Activity

Pyrimidine-2,5-diol and its derivatives have been investigated for their antitumor potential. Research indicates that they may inhibit various cancer targets such as tyrosine kinases and phosphoinositide 3-kinase (PI3K), which are crucial in cancer cell signaling pathways. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine core can enhance antitumor efficacy .

CNS Activity

Pyrimidines have also been explored for their central nervous system (CNS) effects. Some derivatives demonstrate CNS depressant and anticonvulsant activities, making them potential candidates for treating neurological disorders .

Synthesis Methods

The synthesis of pyrimidine-2,5-diol can be achieved through various methods, including:

- Multicomponent Reactions : These reactions allow for the efficient synthesis of pyrimidine derivatives with diverse substituents that can enhance biological activity.

- Biocatalysis : Utilizing whole cells of Burkholderia sp. MAK1 has been shown to convert pyridine derivatives into hydroxylated products like pyrimidine-2,5-diol, showcasing an environmentally friendly approach to synthesis .

Case Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial properties of several pyrimidine derivatives against S. aureus . Among them, a compound featuring the pyrimidine-2,5-diol scaffold showed promising results with minimal toxicity in vivo, indicating its potential as a lead compound for further development.

Case Study 2: Antitumor Activity

In another research effort, a series of pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that specific modifications to the pyrimidine ring significantly enhanced their inhibitory effects on tumor growth.

Data Tables

| Activity Type | Compound | Target/Pathway | IC50 Value |

|---|---|---|---|

| Antibacterial | Pyrimidine Derivative | DHFR in S. aureus | 0.97 nM |

| Antitumor | Pyrimidine-2,5-diol | PI3K | Varies |

| CNS Depressant | Pyridine Derivative | CNS Receptors | Varies |

Propiedades

IUPAC Name |

5-hydroxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPKQEKUQASMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964111 | |

| Record name | Pyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-29-7 | |

| Record name | 2(1H)-Pyrimidinone, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004874297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.